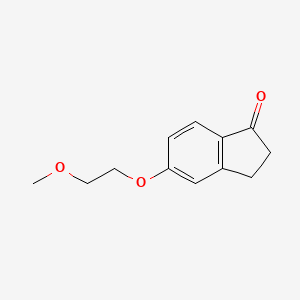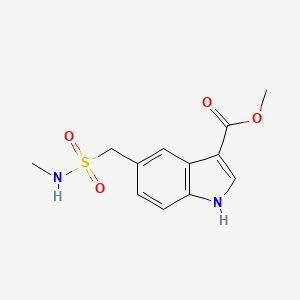![molecular formula C16H18N2O B1627019 2-(4-Methoxy-phenyl)-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine CAS No. 904815-83-4](/img/structure/B1627019.png)
2-(4-Methoxy-phenyl)-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine
Overview
Description
2-(4-Methoxy-phenyl)-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, anticonvulsant, and muscle relaxant properties. This particular compound features a methoxy group attached to the phenyl ring, which can influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-phenyl)-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzoyl chloride with 1,2-diaminobenzene in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzodiazepine ring system.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow chemistry techniques to enhance efficiency and yield. Continuous flow synthesis allows for better control over reaction conditions, leading to higher purity and consistency in the final product. This method also reduces the risk of side reactions and improves safety by minimizing the handling of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-phenyl)-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially altering the compound’s pharmacological properties.
Reduction: Reduction reactions can target the diazepine ring, leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of dihydrobenzodiazepine derivatives.
Substitution: Introduction of various substituents on the phenyl ring, leading to a range of functionalized benzodiazepines.
Scientific Research Applications
2-(4-Methoxy-phenyl)-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on neurotransmitter systems and its interactions with various receptors.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical studies.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-phenyl)-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and a calming effect on the central nervous system. This interaction is similar to other benzodiazepines, which are known to modulate the GABAergic system.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and anticonvulsant properties.
Clonazepam: Another benzodiazepine used for its anticonvulsant effects.
Oxazepam: Known for its anxiolytic and sedative properties.
Uniqueness
2-(4-Methoxy-phenyl)-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine is unique due to the presence of the methoxy group on the phenyl ring, which can influence its pharmacokinetics and pharmacodynamics. This structural feature may result in different binding affinities and metabolic pathways compared to other benzodiazepines, potentially leading to distinct therapeutic effects and side effect profiles.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-19-13-8-6-12(7-9-13)14-10-11-17-15-4-2-3-5-16(15)18-14/h2-9,14,17-18H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEVZLDQHFVKQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCNC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587692 | |
| Record name | 2-(4-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904815-83-4 | |
| Record name | 2-(4-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanol](/img/structure/B1626937.png)


![{4-[(Chloroacetyl)amino]phenyl}acetic acid](/img/structure/B1626942.png)
![[Naphthalene-2,6-diylbis(methylene)]bis(triphenylphosphanium) dibromide](/img/structure/B1626944.png)
![1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1626947.png)
![1-[(3,4-Dichlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1626948.png)

![[2-Hydroxy-2-(4-iodophenyl)ethyl]carbamic acid tert-butyl ester](/img/structure/B1626952.png)

![5-Tosyl-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1626954.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(phenyl)methanone](/img/structure/B1626956.png)

